molecular formula C6H3BrINO2 B14849052 2-Bromo-6-iodoisonicotinic acid

2-Bromo-6-iodoisonicotinic acid

Cat. No.: B14849052
M. Wt: 327.90 g/mol
InChI Key: BRFJLDCITPHJQX-UHFFFAOYSA-N
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Description

2-Bromo-6-iodoisonicotinic acid is a halogenated derivative of isonicotinic acid, a pyridine ring-containing compound with a carboxylic acid group at position 3. Its molecular formula is C₆H₃BrINO₂ (CAS: Not explicitly provided in evidence, but structurally analogous to CAS 1022128-96-6 for 2-bromo-6-iodo-benzoic acid, a benzene-ring analogue). The compound features bromine and iodine substituents at positions 2 and 6 of the pyridine ring, respectively. This dual halogenation confers unique reactivity and steric properties, making it valuable in pharmaceutical intermediates and cross-coupling reactions.

Properties

Molecular Formula

C6H3BrINO2

Molecular Weight

327.90 g/mol

IUPAC Name

2-bromo-6-iodopyridine-4-carboxylic acid

InChI

InChI=1S/C6H3BrINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)

InChI Key

BRFJLDCITPHJQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoisonicotinic acid typically involves halogenation reactions. One common method is the sequential halogenation of isonicotinic acid. Initially, isonicotinic acid undergoes bromination at the 2-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Subsequently, the brominated product is subjected to iodination at the 6-position using iodine or an iodinating agent such as iodine monochloride (ICl) in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodoisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

    Oxidation Products: Pyridine oxides and related compounds.

Scientific Research Applications

2-Bromo-6-iodoisonicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodoisonicotinic acid is primarily based on its ability to interact with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s structure enables it to participate in electron transfer processes and influence cellular pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
This compound* N/A C₆H₃BrINO₂ Br (2), I (6) Suzuki-Miyaura coupling; steric hindrance
2-Bromo-6-chloronicotinic acid 1060815-61-3 C₆H₃BrClNO₂ Br (2), Cl (6) Lower molecular weight; cheaper halogen source
6-Bromo-5-iodonicotinic acid 1200130-82-0 C₆H₃BrINO₂ Br (6), I (5) Positional isomerism alters electronic density
2-Bromo-6-iodo-benzoic acid 1022128-96-6 C₇H₄BrIO₂ Br (2), I (6) Benzene ring (vs. pyridine); different acidity

Notes:

  • Reactivity : The iodine atom in this compound enhances electrophilicity at position 6, favoring Pd-catalyzed cross-coupling reactions over chlorine or bromine analogues.
  • Acidity : Pyridine-ring derivatives (nicotinic/isonicotinic acids) exhibit lower pKa values (~1.5–2.5) compared to benzoic acid analogues (~4.2).

Methoxy-Substituted Analogues

Table 2: Methoxy vs. Halogen Substituents

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Differences
2-Bromo-6-methoxyisonicotinic acid 853029-93-3 C₇H₆BrNO₃ Br (2), OCH₃ (6) Methoxy group reduces electrophilicity; stabilizes resonance
6-Bromo-2-methoxynicotinic acid 1060806-62-3 C₇H₆BrNO₃ Br (6), OCH₃ (2) Altered regioselectivity in nucleophilic substitutions

Notes:

  • Electronic Effects : Methoxy groups donate electron density via resonance, reducing the pyridine ring's electrophilicity compared to halogenated derivatives. This makes methoxy-substituted compounds less reactive in cross-coupling but more stable under acidic conditions.
  • Synthetic Utility : Halogenated derivatives are preferred for metal-catalyzed reactions, while methoxy analogues are used as protecting groups or directing agents.

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